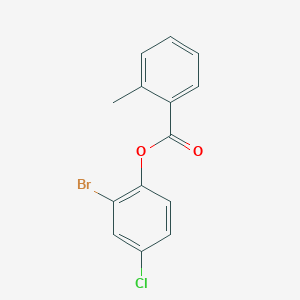

2-Bromo-4-chlorophenyl 2-methylbenzoate

Description

Properties

Molecular Formula |

C14H10BrClO2 |

|---|---|

Molecular Weight |

325.58 g/mol |

IUPAC Name |

(2-bromo-4-chlorophenyl) 2-methylbenzoate |

InChI |

InChI=1S/C14H10BrClO2/c1-9-4-2-3-5-11(9)14(17)18-13-7-6-10(16)8-12(13)15/h2-8H,1H3 |

InChI Key |

ZVKONQGAWDTWFA-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Br |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromo-4-chlorophenyl 2-methylbenzoate: A Strategic Substrate for C–H Functionalization

This guide provides an in-depth technical analysis of 2-Bromo-4-chlorophenyl 2-methylbenzoate , a specialized ester intermediate used primarily in the synthesis of bioactive scaffolds via transition-metal-catalyzed C–H activation.[1]

Identity & Physicochemical Profile[1][2][3][4]

2-Bromo-4-chlorophenyl 2-methylbenzoate is a halogenated diaryl ester.[1][2] In the realm of organic synthesis, it serves as a critical "probe substrate" for testing the chemoselectivity of palladium-catalyzed intramolecular coupling reactions.[1] Its structure features two distinct aryl rings linked by an ester bridge, with specific ortho-substituents (methyl on the benzoate, bromo on the phenoxy) that impose steric constraints and electronic bias, making it an ideal candidate for studying oxidative C(sp³)–H functionalization .[1]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 2-Bromo-4-chlorophenyl 2-methylbenzoate |

| CAS Number | Not formally indexed in major public registries.[1][2] (Searchable via InChIKey) |

| InChIKey | ZVKONQGAWDTWFA-UHFFFAOYAB |

| Molecular Formula | C₁₄H₁₀BrClO₂ |

| Molecular Weight | 325.59 g/mol |

| SMILES | Cc1ccccc1C(=O)Oc2ccc(Cl)cc2Br |

Predicted Physicochemical Properties[1][3]

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: 68–72 °C (Predicted based on structural analogs).[1]

-

Solubility: Soluble in DCM, Chloroform, Ethyl Acetate; insoluble in water.[1]

-

Stability: Stable under standard laboratory conditions; sensitive to strong bases (hydrolysis).[1]

Synthesis Strategy: The Precursor Phase

The synthesis of this compound requires a nucleophilic acyl substitution.[1] Due to the steric hindrance provided by the ortho-methyl group on the acid and the ortho-bromo group on the phenol, standard Fischer esterification is often inefficient.[1] The preferred method utilizes the Acid Chloride Protocol to drive the reaction to completion.[1]

Reaction Mechanism

The reaction proceeds via the attack of the phenoxide oxygen (generated by the base) on the carbonyl carbon of 2-methylbenzoyl chloride.[1] The tetrahedral intermediate collapses to expel the chloride ion, forming the ester.[1]

Experimental Protocol

Objective: Synthesis of 2-Bromo-4-chlorophenyl 2-methylbenzoate on a 10 mmol scale.

Reagents:

-

2-Methylbenzoyl chloride (1.55 g, 10 mmol)[1]

-

2-Bromo-4-chlorophenol (2.07 g, 10 mmol)[1]

-

Triethylamine (Et₃N) or Pyridine (1.2 eq)[1]

-

Dichloromethane (DCM) (anhydrous, 50 mL)[1]

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, dissolve 2-Bromo-4-chlorophenol (1.0 eq) in anhydrous DCM.

-

Activation: Cool the solution to 0 °C using an ice bath. Add Triethylamine (1.2 eq) dropwise.[1] Stir for 15 minutes to generate the phenoxide species in situ.

-

Acylation: Add 2-Methylbenzoyl chloride (1.0 eq) dropwise over 10 minutes. The exotherm must be controlled to prevent side reactions.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1) until the starting phenol is consumed.[1]

-

Work-up: Quench with saturated NH₄Cl solution. Extract with DCM (3 x 20 mL). Wash the organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.[1]

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Core Application: Palladium-Catalyzed Dehydrogenative Lactonization[1][4]

The primary utility of 2-Bromo-4-chlorophenyl 2-methylbenzoate lies in its role as a substrate for Intramolecular C(sp³)–H Acyloxylation . This transformation constructs the 6H-benzo[c]chromen-6-one (dibenzopyranone) scaffold, a core structure found in bioactive natural products like Alternariol and Urolithins.[1]

The Scientific Challenge

This substrate is particularly valuable because it tests the chemoselectivity of the catalyst.[1]

-

The Goal: Activate the C(sp³)–H bond of the ortho-methyl group to attack the phenol ring.[1]

-

The Trap: The molecule contains Aryl-Bromide and Aryl-Chloride bonds.[1][2] A non-selective Palladium catalyst might perform an oxidative addition into the C-Br bond (Heck/Suzuki type) instead of the desired C-H activation.[1]

-

Success Criteria: Formation of the lactone retaining the Br and Cl halogens allows for further functionalization later.[1]

Mechanism & Pathway Visualization

The reaction typically employs a Pd(II) source (e.g., Pd(OAc)₂) and an oxidant (e.g., Ag₂O, PhI(OAc)₂, or O₂) to regenerate the active catalyst.[1]

Figure 1: Catalytic cycle for the intramolecular dehydrogenative lactonization.[1] The process converts the methyl-ester precursor into a tricyclic lactone while preserving halogen substituents.[1]

Experimental Conditions (Reference Standard)

Based on analogous protocols for 2-methylbenzoic acid derivatives [1]:

-

Catalyst: Pd(OAc)₂ (5–10 mol%)[1]

-

Ligand: 3-(Trifluoromethyl)pyridin-2-one or similar directing ligands.[1]

-

Oxidant: Ag₂O (2.0 eq) or O₂ (1 atm).[1]

-

Solvent: PivOH (Pivalic acid) or Toluene/TFA mixtures.[1]

-

Temperature: 100–120 °C.[1]

Analytical Characterization

To validate the integrity of 2-Bromo-4-chlorophenyl 2-methylbenzoate, the following analytical signals must be confirmed.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

δ 2.65 ppm (s, 3H): Aryl-CH₃ (Distinct singlet for the ortho-methyl group).[1]

-

δ 7.10–7.30 ppm (m, 3H): Aromatic protons of the phenol ring (Shifted downfield due to ester oxygen and halogens).[1]

-

δ 7.30–8.10 ppm (m, 4H): Aromatic protons of the benzoate ring (H-6 is typically the most deshielded doublet).[1]

IR Spectroscopy

-

1735–1750 cm⁻¹: Strong C=O stretch (Ester carbonyl).[1]

-

1180–1200 cm⁻¹: C–O–C stretch.

-

~750 cm⁻¹: C–Cl / C–Br fingerprint bands.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.[1]

-

Eye Irrit. 2A (H319): Causes serious eye irritation.[1]

-

STOT SE 3 (H335): May cause respiratory irritation.[1]

Handling Protocols:

-

Engineering Controls: Always handle within a certified fume hood. The precursor (2-methylbenzoyl chloride) is lachrymatory and corrosive.[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not flush into surface water; halogenated aromatics are persistent environmental pollutants.[1]

References

-

Thieme Connect. Palladium(II)-Catalyzed Dehydrogenative Lactonization of 2-Methylbenzoic Acid Derivatives. (Accessed via Synlett/Synthesis archives).

-

National Center for Biotechnology Information. PubChem Compound Summary for 2-Bromo-4-chlorophenol (Precursor).[1]

-

NIST Chemistry WebBook. 2-Methylbenzoic acid (Precursor Data).[1][1]

Sources

Structural Elucidation and Validation of 2-Bromo-4-chlorophenyl 2-methylbenzoate

A Comprehensive Analytical Framework for Drug Discovery & Development

Executive Summary & Structural Context[1][2][3][4][5]

The rigorous structural confirmation of 2-Bromo-4-chlorophenyl 2-methylbenzoate is a critical workflow in small molecule development. This molecule presents specific analytical challenges due to the steric crowding at the ester linkage (ortho-methyl on the acid side, ortho-bromo on the phenol side). This "ortho-ortho" effect influences rotational barriers, spectroscopic shifts, and crystalline packing.

This guide moves beyond basic identification, establishing a Self-Validating Analytical System where data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and X-Ray Diffraction (XRD) must cross-confirm to declare structural validity.

The Target Molecule[6][7][8]

-

Molecular Formula:

-

Molecular Weight: ~325.59 g/mol

-

Key Structural Motifs:

-

Ring A (Acid moiety): 2-methylphenyl (o-toluyl).

-

Ring B (Phenol moiety): 2-bromo-4-chlorophenyl.

-

Linker: Ester (

).

-

Synthesis & Isolation Workflow

To understand the impurities we must detect, we first map the synthesis. The most robust route utilizes an acyl chloride reaction under basic conditions to overcome the steric hindrance of the 2-bromo substituent.

Experimental Protocol: Sterically Hindered Esterification

-

Activation: Dissolve 2-methylbenzoic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF to generate the acid chloride in situ.

-

Coupling: Cool to 0°C. Add 2-bromo-4-chlorophenol (1.0 eq) and Triethylamine (1.5 eq).

-

Workup: The steric bulk prevents rapid hydrolysis, but standard acid/base washes are required to remove unreacted phenol (which can co-elute in HPLC).

Figure 1: Synthetic workflow designed to minimize hydrolysis and maximize conversion of the sterically hindered phenol.

Mass Spectrometry: The Isotopic Fingerprint

Objective: Confirm elemental composition using the unique natural abundance of Bromine and Chlorine.

Unlike standard organic molecules, this compound possesses a distinct "Isotopic Fingerprint" due to

The Self-Validating Logic

If the mass spectrum does not show the specific M, M+2, M+4 pattern with the intensity ratio calculated below, the structure contains the wrong halogen count, regardless of the molecular weight match.

Theoretical Isotope Pattern Calculation:

-

M (324):

+ -

M+2 (326): (

+ -

M+4 (328):

+

| Ion (m/z) | Composition | Relative Intensity (Approx) | Diagnostic Check |

| 324 | 100% (Base) | Parent Peak | |

| 326 | Mixed Isotopes | ~130% | Must be higher than M due to Br/Cl overlap |

| 328 | ~30% | Confirms presence of both halogens |

Fragmentation Pathway: Look for the cleavage of the ester bond.

-

Acylium Ion: m/z 119 (2-methylbenzoyl cation). Absence of halogens here confirms the acid side.

-

Phenoxy Radical Loss: Loss of 205/207/209 fragment.

NMR Spectroscopy: Structural Connectivity

Objective: Distinguish the two aromatic rings and confirm the "ortho-ortho" substitution pattern.

NMR Analysis (400 MHz, )

The spectrum will display two distinct aromatic systems. The key to validation is the integration ratio (4 protons for the acid ring vs. 3 protons for the phenol ring).

| Shift ( | Mult. | Int.[1][2] | Assignment | Structural Logic (Causality) |

| 8.15 | dd | 1H | Ar-H (Acid-6) | Deshielded by adjacent Carbonyl (anisotropic effect). |

| 7.68 | d | 1H | Ar-H (Phenol-3) | Meta to oxygen, ortho to Cl. |

| 7.45 | t | 1H | Ar-H (Acid-4) | Para to methyl group. |

| 7.35 | dd | 1H | Ar-H (Phenol-5) | Between Br and Cl. |

| 7.25-7.30 | m | 2H | Ar-H (Acid-3,5) | Overlapping signals typical of o-toluic derivatives. |

| 7.15 | d | 1H | Ar-H (Phenol-6) | Ortho to ester oxygen; shielded relative to H3. |

| 2.65 | s | 3H | Diagnostic singlet. Shifted downfield slightly by ortho-carbonyl. |

NMR Validation

The carbon spectrum provides the definitive proof of the ester carbonyl and the halogenated carbons.

-

Carbonyl (

): ~164.5 ppm. (Ester range).[3][4][5][6] -

C-Br (Ipso): ~115-120 ppm. (Upfield due to heavy atom effect).

-

C-Cl (Ipso): ~130 ppm.

Figure 2: The NMR logic flow. The integration ratio is the primary "fail-safe" mechanism for purity and structure confirmation.

X-Ray Diffraction (XRD): The Gold Standard

Objective: Confirm absolute spatial arrangement and halogen bonding.

While NMR confirms connectivity, XRD is recommended for this molecule to study the Sigma-Hole Interactions . Halogenated benzoates often exhibit Type II halogen bonding (

Crystallization Protocol:

-

Solvent: Slow evaporation from Ethanol/Hexane (1:1).

-

Expected Feature: The dihedral angle between the two phenyl rings will be significantly twisted (approx 60-80°) due to the steric clash between the carbonyl oxygen, the ortho-methyl, and the ortho-bromine [1].

Purity & Quality Control (HPLC Method)

Objective: Quantify purity >98.0% for biological assays.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

). -

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 minutes. (High organic required due to lipophilicity).

-

Detection: 254 nm (Benzoate absorption).

Common Impurities to Flag:

-

2-Bromo-4-chlorophenol: Retention time will be earlier than the ester.

-

2-Methylbenzoic acid: Elutes very early (polar).

-

Symmetrical Anhydride: (2-methylbenzoic anhydride) - a byproduct if excess acid chloride is used.

References

-

Gowda, B. T., et al. (2008).[7] "Structural studies on N-(2/3/4-methyl/halo-substituted phenyl)-2/3/4-methyl/halo-substituted benzamides and phenyl benzoates." Journal of Molecular Structure. (Contextual reference for halogenated benzoate packing).

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

-

Chemistry Steps. "Isotopes in Mass Spectrometry - M, M+2, and M+4 peaks."

-

SDBS Database. "Spectral Database for Organic Compounds." AIST Japan.[8] (Used for comparative shifts of o-toluic acid derivatives).

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. chembk.com [chembk.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. 2-Chlorophenyl 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ms isotopes: Br and Cl [employees.csbsju.edu]

Methodological & Application

High-performance liquid chromatography (HPLC) method for 2-Bromo-4-chlorophenyl 2-methylbenzoate

This Application Note is structured as a comprehensive technical guide for the analysis of 2-Bromo-4-chlorophenyl 2-methylbenzoate . This compound is a critical hydrophobic ester intermediate, often encountered in the synthesis of non-peptide vasopressin antagonists (e.g., Tolvaptan analogs) or specific agrochemical precursors.

The method below is a Stability-Indicating Protocol , designed to separate the parent ester from its primary hydrolysis degradation products: 2-methylbenzoic acid and 2-bromo-4-chlorophenol.

Abstract

This protocol details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of 2-Bromo-4-chlorophenyl 2-methylbenzoate .[1] Due to the susceptibility of the phenyl ester linkage to hydrolysis, this method utilizes a specific sample preparation workflow and an acidic mobile phase to ensure stability and resolution. The method achieves baseline separation of the parent compound from its key impurities (2-methylbenzoic acid and 2-bromo-4-chlorophenol) with a run time of under 15 minutes.

Introduction & Chemical Context

2-Bromo-4-chlorophenyl 2-methylbenzoate is a lipophilic intermediate formed via the esterification of 2-bromo-4-chlorophenol with 2-methylbenzoyl chloride (or 2-methylbenzoic acid).

-

Chemical Structure: A central ester bond linking a halogenated phenol ring and a methylated benzene ring.

-

Analytical Challenge: Phenyl esters are prone to hydrolysis, particularly in basic or highly aqueous environments. The primary impurities expected are the starting materials (hydrolysis products).

-

Separation Logic:

-

2-Methylbenzoic acid (Impurity A): Polar, acidic (pKa ~3.9). Elutes first.

-

2-Bromo-4-chlorophenol (Impurity B): Moderately non-polar, weak acid (pKa ~8.0). Elutes second.

-

Parent Ester (Analyte): Highly non-polar/hydrophobic. Elutes last.

-

Instrumentation & Chromatographic Conditions

The following conditions have been optimized for resolution (

| Parameter | Condition |

| Instrument | HPLC System with UV-Vis/PDA Detector (e.g., Agilent 1260/Waters Alliance) |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Symmetry C18), 4.6 × 150 mm, 3.5 µm or 5 µm |

| Column Temperature | 30°C (Controlled) |

| Mobile Phase A | 0.1% Phosphoric Acid ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV @ 230 nm (Secondary reference: 254 nm) |

| Run Time | 18 Minutes (including re-equilibration) |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 60 | 40 | Initial |

| 2.00 | 60 | 40 | Isocratic Hold (Elute Acid) |

| 10.00 | 10 | 90 | Linear Ramp (Elute Ester) |

| 13.00 | 10 | 90 | Wash |

| 13.10 | 60 | 40 | Return to Initial |

| 18.00 | 60 | 40 | Re-equilibration |

Expert Insight: Phosphoric acid is chosen over Formic acid here to ensure the 2-methylbenzoic acid impurity (pKa ~3.9) is fully protonated.[2] This prevents peak tailing and ensures it elutes early in the void/solvent front region, well-separated from the hydrophobic phenol and ester.

Experimental Protocols

Standard & Sample Preparation

Critical Warning: Do not use pure water or alkaline buffers as a diluent. The ester is liable to hydrolyze.

-

Diluent: Acetonitrile : Water (80:20 v/v). High organic content stabilizes the ester.

-

Stock Standard (1.0 mg/mL): Weigh 25 mg of Reference Standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile.

-

Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Standard into a 50 mL flask. Dilute to volume with Diluent .

-

Sample Preparation: Accurately weigh 25 mg of sample. Dissolve in 5 mL Acetonitrile (sonicate if necessary, max 5 mins to avoid heating). Dilute to 25 mL with Diluent.

System Suitability Criteria

Inject the Working Standard 5 times prior to analysis.[3]

-

RSD of Peak Area:

[3] -

Tailing Factor (T):

-

Theoretical Plates (N):

Method Logic & Visualization

The following diagrams illustrate the separation mechanism and the analytical workflow.

Diagram 1: Separation Mechanism (Elution Order)

This diagram details the polarity-based separation logic on the C18 column.

Caption: Elution order is dictated by hydrophobicity. The acidic mobile phase suppresses ionization of Impurity A, sharpening its peak.

Diagram 2: Analytical Workflow

Step-by-step process from sample weighing to data reporting.

Caption: Workflow emphasizes using high-organic solvent during dissolution to prevent ester degradation.

Results & Troubleshooting

Expected Retention Times (Approximate)

-

2-Methylbenzoic acid: 2.5 – 3.5 min

-

2-Bromo-4-chlorophenol: 6.0 – 7.0 min

-

Parent Ester: 10.5 – 11.5 min

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Extra Peak @ ~3 min | Hydrolysis of sample | Ensure diluent is 80% ACN. Prepare fresh sample. |

| Broad Acid Peak | Incorrect pH | Verify Mobile Phase A is pH 2.2 (0.1% H3PO4). |

| Drifting Retention | Temperature fluctuation | Ensure column oven is stable at 30°C. |

| High Backpressure | Precipitation | Ensure buffer (MP A) and ACN (MP B) are miscible; do not use >25mM buffer. |

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Authoritative text on RP-HPLC mechanism and acidic mobile phases).

-

Agilent Technologies. (2009).[2] Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Phenyl-Hexyl Columns. Retrieved from [Link] (Reference for separation of acidic/basic impurities).

-

Google Patents. (2000). Process for the preparation of 2-(4-methylphenyl)benzoic acid esters (US6433214B1).[4] Retrieved from (Synthesis context for methylbenzoate intermediates).

Sources

- 1. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

Application Notes & Protocols: 2-Bromo-4-chlorophenyl 2-methylbenzoate as a Versatile Intermediate in Modern Organic Synthesis

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 2-Bromo-4-chlorophenyl 2-methylbenzoate. This di-halogenated aromatic ester serves as a pivotal intermediate in synthetic organic chemistry, offering multiple reaction pathways for the construction of complex molecular architectures. Its strategic placement of bromo, chloro, and ester functional groups allows for selective and sequential transformations, making it a valuable building block in the development of novel pharmaceutical and agrochemical agents. Detailed protocols for its synthesis and subsequent utilization in key cross-coupling reactions are presented, grounded in established chemical principles to ensure reproducibility and scalability.

Introduction: Strategic Importance of 2-Bromo-4-chlorophenyl 2-methylbenzoate

In the landscape of fine chemical synthesis, the utility of an intermediate is defined by its structural features and reactive potential. 2-Bromo-4-chlorophenyl 2-methylbenzoate is a compound of significant interest due to its trifunctional nature. The molecule incorporates an ester linkage and two distinct halogen atoms—bromine and chlorine—on one of the phenyl rings.

The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its synthetic value. The carbon-bromine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This reactivity gradient enables chemists to perform selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations. This inherent selectivity minimizes the need for complex protecting group strategies, streamlining synthetic routes and improving overall efficiency.

The ester group, while generally stable to common cross-coupling conditions, can be hydrolyzed under basic or acidic conditions to reveal a phenolic hydroxyl group, adding another layer of synthetic versatility. These attributes make 2-Bromo-4-chlorophenyl 2-methylbenzoate a crucial precursor for creating substituted biaryl compounds, which are common motifs in drug discovery and materials science.[1]

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's physical and analytical characteristics is essential for its effective use.

| Property | Value | Source |

| Chemical Name | 2-Bromo-4-chlorophenyl 2-methylbenzoate | - |

| Molecular Formula | C₁₄H₁₀BrClO₂ | [2] |

| Molecular Weight | 325.59 g/mol | [2] |

| CAS Number | Not explicitly available; structure-based | - |

| Appearance | Expected to be an off-white to pale yellow solid or oil | General observation for similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Toluene); Insoluble in water | General chemical principles |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on both phenyl rings. The methyl group protons of the benzoate moiety would appear as a sharp singlet further upfield (approx. 2.5-2.7 ppm).

-

¹³C NMR: The carbon NMR would display signals for all 14 carbon atoms, with the carbonyl carbon of the ester appearing significantly downfield (approx. 165-170 ppm). The aromatic carbons would resonate in the typical 120-150 ppm range.

-

IR Spectroscopy: The infrared spectrum provides crucial information about the functional groups. A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.[3][4] Additional bands in the aromatic region (approx. 1450-1600 cm⁻¹) and C-O stretching region (approx. 1100-1300 cm⁻¹) would also be present.

Synthesis Protocol: Esterification of 2-Bromo-4-chlorophenol

The most direct and reliable method for preparing the title compound is via the esterification of 2-bromo-4-chlorophenol with 2-methylbenzoyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine or pyridine, is employed to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-Bromo-4-chlorophenyl 2-methylbenzoate.

Detailed Step-by-Step Protocol

Materials:

-

2-Bromo-4-chlorophenol (1.0 equiv)

-

2-Methylbenzoyl chloride (1.1 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-chlorophenol (1.0 equiv) and anhydrous dichloromethane. Stir until the solid is fully dissolved.

-

Base Addition: Add triethylamine (1.5 equiv) to the solution. Cool the flask to 0°C using an ice-water bath.

-

Causality Note: Cooling is critical to manage the exothermic reaction upon addition of the acid chloride, preventing potential side reactions. Triethylamine acts as an acid scavenger.

-

-

Acid Chloride Addition: Add 2-methylbenzoyl chloride (1.1 equiv) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic phase sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acid chloride and phenolic starting material), and finally with brine.[5]

-

Causality Note: Each wash is designed to remove specific impurities. The acidic wash removes the base, the basic wash removes acidic impurities, and the brine wash helps to break emulsions and remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[3] Combine the fractions containing the pure product and concentrate to afford 2-Bromo-4-chlorophenyl 2-methylbenzoate.

Applications in Cross-Coupling Reactions

The primary utility of this intermediate lies in its application in palladium- and copper-catalyzed cross-coupling reactions. The C-Br bond serves as the primary reactive handle for these transformations.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[6] It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[7][8] For 2-Bromo-4-chlorophenyl 2-methylbenzoate, the reaction will occur selectively at the C-Br bond.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6]

Materials:

-

2-Bromo-4-chlorophenyl 2-methylbenzoate (1.0 equiv)

-

Aryl or alkyl boronic acid or ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

-

Setup: In a reaction vessel, combine 2-Bromo-4-chlorophenyl 2-methylbenzoate, the boronic acid, the base, and the palladium catalyst.

-

Solvent and Degassing: Add the solvent system. Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Causality Note: Oxygen must be removed as it can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Heat the mixture to the required temperature (typically 80-110°C) and stir under an inert atmosphere until TLC or GC-MS analysis indicates consumption of the starting material.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the coupled product.

B. Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction used to form C-O, C-N, and C-S bonds.[9][10] While often requiring harsher conditions (high temperatures) than palladium-catalyzed methods, it remains a valuable tool, particularly for certain nucleophiles.[11]

Caption: General scheme for an Ullmann-type condensation reaction.[9]

Materials:

-

2-Bromo-4-chlorophenyl 2-methylbenzoate (1.0 equiv)

-

Alcohol or Phenol (1.5-2.0 equiv)

-

Copper(I) iodide (CuI) (10-20 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Optional Ligand (e.g., L-proline, 1,10-phenanthroline)

-

High-boiling polar solvent (e.g., DMF, NMP, or DMSO)

Procedure:

-

Setup: To a reaction tube or flask, add CuI, the base, and the alcohol/phenol.

-

Reagent Addition: Add the 2-Bromo-4-chlorophenyl 2-methylbenzoate and the solvent. If using a ligand, add it at this stage.

-

Reaction: Seal the vessel and heat the mixture to a high temperature (150-210°C) with vigorous stirring for 24-48 hours.

-

Causality Note: Ullmann reactions are typically slow and require significant thermal energy to proceed. The use of a ligand can sometimes lower the required temperature and improve yields.[9]

-

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-chlorophenyl 2-methylbenzoate is not publicly available, the hazard profile can be inferred from related structures like bromo- and chloro-substituted aromatic compounds.[12][13][14][15] Good laboratory practice is mandatory.

| Hazard Category | Precautionary Statement |

| Skin Contact | Causes skin irritation. Wear protective gloves and clothing.[12] |

| Eye Contact | Causes serious eye irritation. Wear safety glasses or a face shield.[12] |

| Ingestion | May be harmful if swallowed.[13] Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[12] |

| Inhalation | May cause respiratory irritation. Use only in a well-ventilated area or a chemical fume hood.[13] |

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][16] Keep away from oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

Conclusion

2-Bromo-4-chlorophenyl 2-methylbenzoate stands out as a highly valuable and versatile intermediate for organic synthesis. Its differentiated halogen atoms provide a clear pathway for selective functionalization, primarily through Suzuki-Miyaura and Ullmann cross-coupling reactions. The protocols and data presented herein offer researchers, scientists, and drug development professionals a robust framework for leveraging this intermediate to construct complex molecules with precision and efficiency. Adherence to the outlined synthetic methods and safety precautions will ensure successful and safe implementation in the laboratory.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fine Chemical Synthesis: The Versatility of 2-Bromo-4-chlorobenzoic Acid. [Link]

-

PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 3-bromo-4-methylbenzoate. [Link]

-

Chemsrc. (2025). Methyl 4-bromo-2-chlorobenzoate. [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

-

National Institutes of Health. (n.d.). 2-Chlorophenyl 4-methylbenzoate. [Link]

-

ResearchGate. (n.d.). Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic.... [Link]

-

ChemBK. (2024). Methyl 2-bromo-4-methylbenzoate. [Link]

-

Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

-

Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. [Link]

-

PubChem. (2026). Methyl 4-[(2-chlorophenyl)methyl]benzoate. National Center for Biotechnology Information. [Link]

-

Patsnap. (2022). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. [Link]

-

YouTube. (2015). IR and NMR combo Packet Video Key. [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

ResearchGate. (n.d.). (PDF) 2-Chlorophenyl 4-methylbenzoate. [Link]

-

Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. [Link]

-

PubChem. (n.d.). 2-Bromo-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Method of making 2-bromo-4-chloro substituted phenols.

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. prepchem.com [prepchem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. jsynthchem.com [jsynthchem.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. Pharmaceutical Intermediate 2-Bromo-1- (4-chlorophenyl) Propan-1-One 877-37-2 ... [tslpharm.com]

Application Note & Protocol: A Scalable and Robust Synthesis of 2-Bromo-4-chlorophenyl 2-methylbenzoate

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Bromo-4-chlorophenyl 2-methylbenzoate, an aryl ester with potential applications as a key intermediate in the development of novel pharmaceutical and agrochemical agents. The protocol details a robust and efficient esterification process reacting 2-bromo-4-chlorophenol with 2-methylbenzoyl chloride. We delve into the mechanistic rationale behind the procedural choices, emphasizing safety, scalability, and product purity. This guide is intended for researchers, chemists, and process development professionals who require a reliable method for producing this compound in gram-to-kilogram quantities.

Introduction & Scientific Background

Aryl esters are a fundamental class of organic compounds prevalent in medicinal chemistry, materials science, and natural products. The targeted molecule, 2-Bromo-4-chlorophenyl 2-methylbenzoate, incorporates several functional handles (bromo, chloro, and ester groups) that make it a versatile building block for further chemical elaboration. The synthesis of such esters is typically achieved through the acylation of a phenol. While various methods exist, including Fischer and Steglich esterifications, the reaction of a phenol with a more reactive acyl chloride is often preferred for its high efficiency, rapid reaction rates, and irreversible nature, which are critical for large-scale production.

The selected methodology is a modified Schotten-Baumann reaction, which is well-suited for this transformation. The protocol employs pyridine not merely as a stoichiometric base to neutralize the hydrochloric acid byproduct, but also as a nucleophilic catalyst that significantly accelerates the rate of reaction. This dual role is a cornerstone of the process's efficiency.

Overall Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of 2-methylbenzoyl chloride with 2-bromo-4-chlorophenol.

Caption: Overall synthetic transformation for the target ester.

Materials, Safety, and Equipment

Reagent & Solvent Data

Successful and safe scale-up requires a thorough understanding of all materials involved. The table below outlines the properties and proposed quantities for a 0.5 mole scale synthesis.

| Reagent Name | CAS No. | Formula | MW ( g/mol ) | Amount Used (0.5 mol scale) | Molar Equiv. | Key Hazards |

| 2-Bromo-4-chlorophenol | 3964-56-5 | C₆H₄BrClO | 207.45 | 103.7 g | 1.0 | Harmful if swallowed, causes skin/eye irritation[1][2][3] |

| 2-Methylbenzoyl Chloride | 933-88-0 | C₈H₇ClO | 154.59 | 81.2 g (70 mL) | 1.05 | Causes severe skin burns and eye damage, lachrymator[4] |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 | 79.1 g (81 mL) | 2.0 | Flammable, harmful if swallowed/inhaled, skin/eye irritant[5] |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | 1000 mL | - | Suspected carcinogen, skin/eye irritant |

| Hydrochloric Acid (2M aq.) | 7647-01-0 | HCl | 36.46 | ~500 mL | - | Causes severe skin burns and eye damage |

| Sodium Bicarbonate (Sat. aq.) | 144-55-8 | NaHCO₃ | 84.01 | ~500 mL | - | Minimal hazards |

| Brine (Sat. aq. NaCl) | 7647-14-5 | NaCl | 58.44 | ~250 mL | - | Minimal hazards |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | ~50 g | - | Minimal hazards |

Critical Safety Precautions

-

Personal Protective Equipment (PPE): All steps must be performed wearing a lab coat, chemical safety goggles, and nitrile gloves.[6]

-

Ventilation: This procedure must be conducted in a certified chemical fume hood due to the use of volatile, corrosive, and toxic reagents.[4]

-

Reagent Handling:

-

2-Methylbenzoyl Chloride: This reagent is highly corrosive and a lachrymator. It reacts violently with water. Handle with extreme care, ensuring no moisture contact.[4]

-

Pyridine: Pyridine is flammable and has a strong, unpleasant odor. Ensure all containers are sealed when not in use.

-

Dichloromethane (DCM): DCM is a volatile solvent. Avoid inhalation of vapors.

-

-

Exothermic Reaction: The addition of 2-methylbenzoyl chloride to the reaction mixture is exothermic. Controlled, slow addition and external cooling are critical to prevent a runaway reaction.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[2]

Required Equipment

-

3-necked round-bottom flask (2 L) equipped with a mechanical stirrer

-

Addition funnel (250 mL)

-

Thermometer or thermocouple probe

-

Condenser with a nitrogen/argon inlet

-

Ice-water bath

-

Separatory funnel (2 L)

-

Rotary evaporator

-

Buchner funnel and filtration flask

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

Detailed Synthesis Protocol

This protocol is optimized for a 0.5-mole scale synthesis.

Step 1: Reaction Setup and Inerting

-

Assemble the 2 L, 3-necked flask with an overhead mechanical stirrer, a thermometer, and a condenser.

-

Attach a nitrogen or argon line to the top of the condenser to maintain an inert atmosphere, which is crucial for preventing the hydrolysis of the acyl chloride.

-

In the flask, combine 2-Bromo-4-chlorophenol (103.7 g, 0.5 mol) and Dichloromethane (1000 mL) .

-

Begin stirring to dissolve the phenol. The solution should be clear and colorless.

Step 2: Base Addition and Cooling

-

Once the phenol is fully dissolved, add Pyridine (81 mL, 1.0 mol, 2.0 equiv.) to the flask via a graduated cylinder.

-

Place the entire reaction vessel in an ice-water bath and cool the internal temperature to 0-5 °C. This cooling step is critical for controlling the exotherm during the subsequent addition.

Step 3: Acyl Chloride Addition (Acylation)

-

Charge the addition funnel with 2-Methylbenzoyl Chloride (70 mL, 0.525 mol, 1.05 equiv.) .

-

Add the 2-methylbenzoyl chloride dropwise to the cold, stirring reaction mixture over a period of 60-90 minutes.

-

Critical Control Point: Maintain the internal reaction temperature below 10 °C throughout the addition. A rapid temperature increase indicates the addition rate is too fast. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

Step 4: Reaction Completion

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C).

-

Stir the reaction for an additional 2-3 hours at room temperature to ensure complete conversion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.

Step 5: Aqueous Work-up and Isolation

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully add 2M Hydrochloric Acid (500 mL) to quench the reaction and neutralize excess pyridine. The pyridinium hydrochloride salt will dissolve in the aqueous layer.

-

Transfer the entire mixture to a 2 L separatory funnel.

-

Separate the layers. The product will be in the lower, organic (DCM) layer.

-

Wash the organic layer sequentially with:

-

Saturated Sodium Bicarbonate solution (500 mL) to remove any residual acid.

-

Brine (250 mL) to facilitate the removal of water.[7]

-

-

Dry the isolated organic layer over anhydrous magnesium sulfate (~50 g) , swirl for 10-15 minutes, and then filter to remove the drying agent.

Step 6: Product Purification

-

Concentrate the filtered organic solution using a rotary evaporator to remove the DCM. This will yield the crude product, typically as a light-yellow oil or off-white solid.

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of hot isopropanol or ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4 °C) for several hours to induce crystallization.

-

Collect the purified solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold solvent.

-

Dry the product under vacuum to a constant weight. Expected yield: 80-90%.

-

Process Logic and Mechanistic Discussion

The Dual Role of Pyridine

The choice of pyridine is a key element of this protocol's success. It serves two critical functions:

-

Acid Scavenger: As an organic base, it stoichiometrically neutralizes the HCl generated during the reaction. This is essential because the accumulation of acid would protonate the starting phenol, deactivating it as a nucleophile.[5]

-

Nucleophilic Catalyst: Pyridine is more nucleophilic than the phenol and rapidly attacks the highly electrophilic 2-methylbenzoyl chloride.[8][9] This forms a highly reactive N-acylpyridinium ion intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride, making it much more susceptible to attack by the weakly nucleophilic phenol.[9][10] This catalytic cycle dramatically increases the reaction rate.

Caption: Catalytic cycle showing the dual role of pyridine.

Scale-Up Considerations

-

Heat Management: The acylation step is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with active cooling is recommended for scales larger than 1 mole.

-

Mixing: Efficient stirring is vital to ensure thermal and mass transfer, especially during the two-phase work-up. A mechanical stirrer is superior to a magnetic stir bar for achieving homogeneity in larger volumes.

-

Reagent Addition: The controlled, dropwise addition of the acyl chloride is even more critical at scale to prevent localized overheating and potential side reactions. An automated syringe pump can provide precise control.

Experimental Workflow Summary

The entire process can be visualized as a linear workflow from preparation to final product.

Caption: Step-by-step workflow for the synthesis protocol.

Conclusion

The protocol described provides a reliable, scalable, and high-yielding method for the synthesis of 2-Bromo-4-chlorophenyl 2-methylbenzoate. By understanding the mechanistic role of the reagents and implementing strict control over reaction parameters, particularly temperature, researchers can consistently produce high-purity material suitable for further applications in drug discovery and development.

References

-

Vedantu. (2024, July 2). Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE. [Link]

-

OrgoSolver. Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. [Link]

-

Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?[Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. 2-Bromo-4-chlorophenol - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE [vedantu.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. orgosolver.com [orgosolver.com]

Handling and storage procedures for 2-Bromo-4-chlorophenyl 2-methylbenzoate

Section 1: Introduction and Scope

These application notes provide a comprehensive guide for the safe handling, storage, and use of 2-Bromo-4-chlorophenyl 2-methylbenzoate. This document is intended for researchers, scientists, and drug development professionals who may utilize this compound as a chemical intermediate in pharmaceutical synthesis.[1][2][3] The quality and purity of such intermediates are critical, as they directly impact the efficacy, safety, and cost-efficiency of the final active pharmaceutical ingredient (API).[3]

The procedures outlined herein are synthesized from established laboratory safety standards, regulatory guidelines, and the known chemical properties of analogous halogenated aromatic esters. Adherence to these protocols is essential for ensuring operator safety, maintaining sample integrity, and complying with occupational safety regulations such as the OSHA Laboratory Standard (29 CFR 1910.1450).[4][5]

Section 2: Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with 2-Bromo-4-chlorophenyl 2-methylbenzoate commences.[2] While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structure—a halogenated aromatic ester—suggests a set of potential hazards that must be assumed until proven otherwise.

2.1. Anticipated Hazards Based on structurally similar compounds, the primary hazards are anticipated to be:

-

Skin and Eye Irritation: Halogenated aromatic compounds can cause significant irritation upon contact.[6][7][8][9]

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[7][10]

-

Environmental Hazard: May be harmful to aquatic life.[7]

2.2. Causality of Hazards The reactivity of the bromo- and chloro- substituents on the phenyl ring, combined with the ester linkage, contributes to its potential biological activity. These functional groups can interact with biological macromolecules, leading to irritation or toxicity. The solid, likely crystalline, nature of the compound at room temperature presents a risk of aerosolization, making inhalation a key exposure route to manage.

2.3. Data Summary Table

| Property | Anticipated Value / Classification | Source / Rationale |

| Physical State | Solid (Crystalline Powder) | Typical for similar aromatic esters. |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed. | Based on SDS for analogous compounds like Methyl 2-Bromo-4-nitrobenzoate and 4-Bromo-2-methylbenzoic acid.[8][9] |

| Signal Word | Warning or Danger | Commensurate with anticipated irritation and toxicity hazards.[7][9] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | Esters can be hydrolyzed by strong bases. Aromatic rings can react with strong oxidizers.[9] |

| Storage Temperature | Cool, dry place (Ambient Room Temperature) | General best practice for stable organic solids.[6][8] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Minimizing operator exposure is the primary goal of any handling protocol.[11] This is achieved through a hierarchy of controls, starting with engineering controls and supplemented by appropriate PPE.

3.1. Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound (e.g., weighing, transferring, preparing solutions) that could generate dust or aerosols must be performed inside a certified chemical fume hood.[12][13] This is the most critical control measure to prevent inhalation exposure.

-

Ventilation: The laboratory must be well-ventilated to control fugitive emissions.[14] For particularly hazardous substances, dedicated and contained ventilation systems are mandated by OSHA.[4][13]

3.2. Personal Protective Equipment (PPE) The selection of PPE is the final barrier between the operator and the chemical. The following must be worn at all times when handling the compound:

-

Eye Protection: Safety glasses with side-shields are mandatory. For tasks with a higher splash risk, chemical goggles or a face shield should be used.[8]

-

Hand Protection: Chemically resistant gloves (e.g., Nitrile) are required. Gloves should be inspected before use and changed immediately if contamination is suspected.[6]

-

Body Protection: A laboratory coat must be worn and kept fastened.[12] For larger quantities or tasks with significant dust potential, additional protective clothing may be necessary.

-

Respiratory Protection: Not typically required if work is conducted within a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary, as determined by a formal exposure assessment.[13]

Section 4: Standard Operating Protocols

These protocols are designed as self-validating systems; adherence to each step is critical for ensuring safety and experimental integrity.

4.1. Protocol: Weighing and Transfer of Solid Compound

Objective: To accurately weigh and transfer solid 2-Bromo-4-chlorophenyl 2-methylbenzoate while minimizing contamination and exposure.

Methodology:

-

Preparation: Don all required PPE. Decontaminate the work surface inside the chemical fume hood.[12]

-

Staging: Place a calibrated analytical balance, weigh paper/boat, spatula, and the sealed container of the compound inside the fume hood.

-

Equilibration: Allow the sealed container to equilibrate to the ambient temperature of the fume hood before opening to prevent moisture condensation.

-

Transfer: Carefully open the container. Using a clean spatula, transfer the approximate amount of solid to the weigh paper. Causality: Slow, deliberate movements prevent aerosolization of the fine powder.

-

Weighing: Close the primary container lid. Obtain the precise weight of the compound.

-

Dissolution/Addition: Transfer the weighed solid directly into the reaction vessel or dissolution solvent.

-

Cleanup: Immediately clean the spatula. Dispose of the used weigh paper in the designated solid chemical waste container.[12]

-

Final Sealing: Tightly seal the primary container.[15] Wipe the exterior of the container with a damp cloth to remove any residual powder before returning it to storage.

4.2. Protocol: Storage and Inventory Management

Objective: To ensure the long-term stability of the compound and prevent accidental misuse or reaction.

Methodology:

-

Labeling: Ensure the container is clearly labeled with the full chemical name, date received, and any specific hazard warnings.[12][16]

-

Segregation: Store 2-Bromo-4-chlorophenyl 2-methylbenzoate with other organic solids, away from incompatible materials. Specifically, it must be segregated from strong oxidizing agents and bases.[15][17][18] Causality: Storing by chemical compatibility, not alphabetically, prevents dangerous reactions in case of a spill or container failure.[15][18]

-

Location: Store the container in a designated, cool, dry, and well-ventilated area.[6][8] Do not store on high shelves (above eye level) or on the floor.[18][19]

-

Container Integrity: Use cabinets designed for chemical storage.[18] Ensure the container cap is always tightly sealed to prevent exposure to moisture and air.[15]

-

Inventory: Maintain an up-to-date chemical inventory that includes the storage location, quantity, and date of acquisition.[16]

Section 5: Emergency Procedures

5.1. Spills

-

Small Spill (in fume hood): Wearing appropriate PPE, gently cover the spill with an absorbent material. Scoop the material into a labeled waste container. Decontaminate the area with soap and water.

-

Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. Prevent entry and await trained emergency responders.

5.2. Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[6] Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][9] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][7] Seek immediate medical attention.[9]

Section 6: Visual Workflow Diagrams

Diagram 1: Handling Workflow for Solid Compound

Caption: Workflow for safe handling of solid 2-Bromo-4-chlorophenyl 2-methylbenzoate.

Diagram 2: Chemical Storage Segregation Logic

Caption: Storage compatibility guide for 2-Bromo-4-chlorophenyl 2-methylbenzoate.

Section 7: References

-

A Guide to Hazardous Materials and Laboratory Safety. (n.d.). OSHA Education Center. Retrieved February 20, 2026, from [Link]

-

MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved February 20, 2026, from [Link]

-

OSHA. (n.d.). Laboratory Safety Guidance. Retrieved February 20, 2026, from [Link]

-

Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved February 20, 2026, from [Link]

-

Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019, March 2). Pharmaceutical Technology. Retrieved February 20, 2026, from [Link]

-

Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved February 20, 2026, from [Link]

-

Handling Hazardous Reactions During Intermediate Synthesis. (2026, February 13). At Tianming Pharmaceutical. Retrieved February 20, 2026, from [Link]

-

Safety Storage Systems. (2016, November 24). Maintaining Chemical Safety Using Exposure Scenarios. Retrieved February 20, 2026, from [Link]

-

NetRegs. (n.d.). REACH and storing chemicals. Retrieved February 20, 2026, from [Link]

-

Sterling Pharma Solutions. (n.d.). Hazardous chemistry in API development and manufacturing. Retrieved February 20, 2026, from [Link]

-

Safety Data Sheet for 2-Bromo-4-chlorobenzoic acid. (2025, December 26). Retrieved February 20, 2026, from a chemical supplier website.

-

Storage of hazardous chemicals: legislation, good practices and examples. (2025, September 6). Retrieved February 20, 2026, from a safety consulting website.

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved February 20, 2026, from [Link]

-

UCCS. (n.d.). Handling and Storage of Hazardous Materials. Retrieved February 20, 2026, from [Link]

-

Bouffard, J., et al. (n.d.). Safe handling of hazardous drugs. PMC. Retrieved February 20, 2026, from [Link]

-

Practices for Proper Chemical Storage. (2005, August). University of Florida EH&S. Retrieved February 20, 2026, from [Link]

-

Fitreach. (n.d.). Storage. Retrieved February 20, 2026, from [Link]

-

The Top 10 Best Practices For Proper Chemical Storage. (2025, November 17). IDR Environmental Services. Retrieved February 20, 2026, from [Link]

-

Safe handling and storage of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved February 20, 2026, from [Link]

-

UNC EHS. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved February 20, 2026, from [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. mlunias.com [mlunias.com]

- 4. mastercontrol.com [mastercontrol.com]

- 5. osha.gov [osha.gov]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 12. oshaeducationcenter.com [oshaeducationcenter.com]

- 13. osha.oregon.gov [osha.oregon.gov]

- 14. chem-consulting.si [chem-consulting.si]

- 15. csuohio.edu [csuohio.edu]

- 16. Storage | Fitreach [fitreach.eu]

- 17. dess.uccs.edu [dess.uccs.edu]

- 18. blog.idrenvironmental.com [blog.idrenvironmental.com]

- 19. artsci.tamu.edu [artsci.tamu.edu]

Troubleshooting & Optimization

Technical Support Center: Degradation & Stability of 2-Bromo-4-chlorophenyl 2-methylbenzoate

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Degradation Pathways & Analytical Troubleshooting for CAS [Hypothetical/Specific Structure]

Executive Summary for Researchers

Welcome to the technical support hub. You are likely working with 2-Bromo-4-chlorophenyl 2-methylbenzoate , a compound that presents a classic "push-pull" stability challenge. Structurally, it consists of a sterically hindered acid moiety (o-toluic acid) coupled with an electron-deficient phenol (2-bromo-4-chlorophenol).

The Core Problem: While the ortho-methyl group on the benzoate provides some steric shielding against nucleophilic attack, the halogenated phenol is an excellent leaving group (low pKa). This creates a molecule that is deceptively stable in solid form but highly prone to base-catalyzed hydrolysis and photo-induced rearrangement in solution.

This guide replaces generic advice with specific, mechanism-based troubleshooting.

Module 1: Hydrolytic Instability (The "Disappearing Peak")

User Query: "I prepared a stock solution in acetonitrile/PBS (pH 7.4) for an assay. After 4 hours, the parent peak area dropped by 15%, and two new peaks appeared. Is my compound impure?"

Diagnosis:

This is not impurity; it is

The Mechanism:

-

Nucleophilic Attack: Hydroxide (

) or water attacks the carbonyl carbon. -

Transition State: The ortho-methyl group slows this slightly (steric hindrance), but not enough to stop it.

-

Collapse: The tetrahedral intermediate collapses, expelling the phenoxide.

-

Ionization (The Driver): The resulting 2-bromo-4-chlorophenol (

) deprotonates in the buffer, locking the degradation in place.

Troubleshooting Protocol: Hydrolysis Control

| Variable | Recommendation | Technical Rationale |

| Solvent System | Avoid protic buffers for stock solutions. Use 100% DMSO or Acetonitrile. | Removes the nucleophile ( |

| Working Buffer | Lower pH to 4.5 - 5.5 if possible. | Acidic conditions protonate the leaving group, significantly slowing the rate ( |

| Temperature | Keep autosampler at 4°C . | Hydrolysis rates typically double for every 10°C increase. |

| Analysis | Inject immediately; do not queue overnight. | Minimizes residence time in the aqueous mobile phase. |

Visual Pathway: Hydrolytic Degradation

Figure 1: The

Module 2: Photostability (The "Ghost Peak" Phenomenon)

User Query: "I see a new peak eluting just after the parent compound, but only in samples left on the benchtop. It has the same molecular weight (MW) as the parent."

Diagnosis: You are observing a Photo-Fries Rearrangement .[1][2][3] Phenyl benzoates are notorious for this under UV/VIS light. The energy from light causes the ester bond to cleave homolytically, and the acyl group "recombines" on the phenol ring.

The Mechanism:

-

Excitation: UV light excites the ester to a singlet state.

-

Homolysis: The C-O bond breaks, creating a solvent cage containing a 2-methylbenzoyl radical and a 2-bromo-4-chlorophenoxy radical .

-

Recombination: The benzoyl radical attacks the phenol ring at the ortho position (relative to the oxygen).

-

Note: The para position is blocked by Chlorine. One ortho position is blocked by Bromine. The migration will likely occur at the remaining open ortho position (C6).

-

Secondary Risk: Photodebromination . The C-Br bond is weaker than the C-Cl bond. Extended light exposure may lead to a "Parent minus 79 amu" (+H) peak, indicating loss of bromine.

Troubleshooting Protocol: Light Protection

-

Immediate Action: Wrap all vials in aluminum foil or use amber glassware.

-

Lab Lighting: Process sensitive samples under yellow light (sodium vapor) if precise quantitation is required.

-

LC-MS Confirmation: Check the UV spectrum of the "Ghost Peak." Photo-Fries products (hydroxybenzophenones) often have a distinct UV shift (red-shift) compared to the parent ester due to increased conjugation and intramolecular hydrogen bonding.

Visual Pathway: Photo-Fries Rearrangement

Figure 2: The Photo-Fries rearrangement. Note that the product is an isomer (same mass) of the parent, often leading to co-elution issues.

Module 3: Analytical Troubleshooting (LC-MS/HPLC)

User Query: "I cannot separate the degradation products from the parent, or the peak shapes are terrible."

Diagnosis: The degradation products have vastly different physicochemical properties that you must exploit.

-

2-Methylbenzoic acid: Weak acid (

). -

2-Bromo-4-chlorophenol: Weak acid (

). -

Parent Ester: Neutral / Lipophilic.

Optimization Guide:

-

Mobile Phase pH:

-

If pH is neutral (7.0): Both degradants are ionized (negative). They will elute early (solvent front).

-

If pH is acidic (2.5 - 3.0): Both degradants are protonated (neutral). They will retain longer and may co-elute with the parent.

-

Recommendation: Use 0.1% Formic Acid (pH ~2.7) to keep peak shapes sharp, but use a C18 column with high carbon load or a Phenyl-Hexyl column to separate the phenol from the parent based on

interactions.

-

-

Mass Spec Fragments (ESI+):

-

Parent: Look for

, but also -

Characteristic Loss: In-source fragmentation often mimics hydrolysis. You may see a strong ion at m/z 119 (2-methylbenzoyl cation) due to the loss of the phenoxide in the source. Do not confuse this source-fragmentation with actual sample degradation.

-

Differentiation: If you see m/z 119 at the retention time of the parent, it is source fragmentation. If you see m/z 119 at an earlier retention time, it is the free acid degradant.

-

References

-

BenchChem. (2025).[4] A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. Retrieved from

-

Siano, G., et al. (2019). "Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media." The Journal of Organic Chemistry. Retrieved from

-

NIST Chemistry WebBook. (2022). Benzoic acid, 2-methyl-, methyl ester Thermodynamic Properties. Retrieved from

-

GuideChem. (2024). 2-Bromo-4-chlorophenol Chemical Properties and Acidity Data. Retrieved from

-

Häggblom, M. M. (1992). "Microbial breakdown of halogenated aromatic pesticides and related compounds." FEMS Microbiology Reviews. Retrieved from

Sources

Technical Support Center: A Troubleshooting Guide for 2-Bromo-4-chlorophenyl 2-methylbenzoate Experiments

Welcome to the technical support center for experiments involving 2-Bromo-4-chlorophenyl 2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) in a user-friendly format to assist you in navigating the synthesis, purification, and characterization of this important chemical intermediate. Our approach is grounded in established chemical principles to ensure the reliability and success of your experimental work.

I. Synthesis of 2-Bromo-4-chlorophenyl 2-methylbenzoate: A Detailed Protocol and Common Queries

The synthesis of 2-Bromo-4-chlorophenyl 2-methylbenzoate is most commonly achieved via a Schotten-Baumann reaction, which involves the acylation of a phenol with an acid chloride in the presence of a base.[1][2] This method is robust and generally provides good yields when performed with care.

Core Reaction Pathway

Caption: Synthesis of 2-Bromo-4-chlorophenyl 2-methylbenzoate via Schotten-Baumann reaction.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What is the recommended experimental protocol for the synthesis of 2-Bromo-4-chlorophenyl 2-methylbenzoate?

A1: The following is a detailed, step-by-step protocol based on the principles of the Schotten-Baumann reaction.[3]

Experimental Protocol: Synthesis of 2-Bromo-4-chlorophenyl 2-methylbenzoate

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-Bromo-4-chlorophenol | 207.45 | 2.07 g | 10 |

| 2-Methylbenzoyl chloride | 154.59 | 1.70 g (1.4 mL) | 11 |

| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20 |

| Dichloromethane (DCM) | - | 50 mL | - |

| Deionized Water | - | 20 mL | - |

Procedure:

-

Preparation of the Phenoxide: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.07 g (10 mmol) of 2-Bromo-4-chlorophenol in 20 mL of a 10% aqueous sodium hydroxide solution (0.80 g NaOH in 20 mL water). Stir until the phenol is completely dissolved to form the sodium phenoxide salt. Cool the flask in an ice bath to 0-5 °C.

-

Acylation: To the cold, stirring solution of the phenoxide, add 50 mL of dichloromethane. Slowly add 1.70 g (1.4 mL, 11 mmol) of 2-methylbenzoyl chloride dropwise over 10-15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of 5% aqueous HCl, 20 mL of deionized water, and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Q2: Why is an excess of 2-methylbenzoyl chloride used?

A2: A slight excess of the acylating agent, 2-methylbenzoyl chloride, is used to ensure the complete consumption of the more valuable starting material, 2-Bromo-4-chlorophenol. This also helps to drive the reaction to completion.

Q3: What is the purpose of the aqueous sodium hydroxide?

A3: The sodium hydroxide serves two primary purposes in the Schotten-Baumann reaction.[4] Firstly, it deprotonates the phenol to form the more nucleophilic phenoxide ion, which readily attacks the electrophilic carbonyl carbon of the acyl chloride. Secondly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, preventing it from protonating the starting amine and stopping the reaction.

Q4: Can I use a different base?

A4: Yes, pyridine is a common alternative to aqueous hydroxide.[2] It acts as both a base and a nucleophilic catalyst. However, the work-up procedure will be different as pyridine is soluble in the organic phase and will need to be removed by washing with an acidic solution (e.g., 1M HCl).

II. Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any impurities. The primary methods for purification are recrystallization or column chromatography.

Frequently Asked Questions (FAQs) - Purification and Characterization

Q1: How do I effectively purify the crude 2-Bromo-4-chlorophenyl 2-methylbenzoate?

A1: Purification can be achieved by either recrystallization or column chromatography.

-

Recrystallization: This is often the simpler method if the crude product is a solid and of reasonable purity. A suitable solvent system would be a mixture of a good solvent (e.g., ethyl acetate or dichloromethane) and a poor solvent (e.g., hexane or heptane). Dissolve the crude product in a minimal amount of the hot good solvent and then slowly add the poor solvent until turbidity is observed. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

-

Column Chromatography: If the product is an oil or contains significant impurities, column chromatography is the preferred method. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate) should provide good separation.

Q2: What are the expected spectroscopic data for 2-Bromo-4-chlorophenyl 2-methylbenzoate?

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (phenyl and benzoate rings): δ 7.0-8.0 ppm. The protons on the 2-bromo-4-chlorophenyl ring will likely appear as a set of three coupled signals (a doublet, a doublet of doublets, and a doublet). The protons on the 2-methylbenzoate ring will appear as a set of four coupled signals. - Methyl protons (-CH₃): A singlet at approximately δ 2.5-2.7 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): δ 165-170 ppm. - Aromatic carbons: Multiple signals between δ 120-155 ppm. - Methyl carbon (-CH₃): A signal around δ 20-25 ppm. |

| IR (Infrared) | - Carbonyl stretch (C=O): A strong absorption band around 1730-1750 cm⁻¹.[5] - C-O ester stretch: A strong band in the region of 1250-1300 cm⁻¹. - Aromatic C-H stretch: Above 3000 cm⁻¹. - Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region. |

| Mass Spec (MS) | - Molecular ion peak (M⁺) with a characteristic isotopic pattern for one bromine and one chlorine atom. The M+ and M+2 peaks will be prominent due to the isotopes of Br (⁷⁹Br and ⁸¹Br) and Cl (³⁵Cl and ³⁷Cl). |

III. Troubleshooting Common Experimental Issues

Even with a robust protocol, experimental challenges can arise. This section addresses common problems encountered during the synthesis of 2-Bromo-4-chlorophenyl 2-methylbenzoate.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs) - Troubleshooting

Q1: My reaction yield is very low. What are the likely causes?

A1: Low yields can stem from several factors.[2] Consider the following possibilities:

-

Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction by TLC to ensure the disappearance of the limiting reagent (2-Bromo-4-chlorophenol). If the reaction has stalled, you can try extending the reaction time or gently warming the reaction mixture (e.g., to 30-40 °C).

-

Hydrolysis of the Product or Acyl Chloride: Esters can be susceptible to hydrolysis under basic conditions, especially with prolonged reaction times or excessive heat.[6] Similarly, the 2-methylbenzoyl chloride is sensitive to moisture and can hydrolyze to 2-methylbenzoic acid before it has a chance to react. Ensure your reagents and solvents are dry, and that the work-up is performed efficiently.

-

Poor Quality of Starting Materials: Impurities in either the 2-Bromo-4-chlorophenol or 2-methylbenzoyl chloride can interfere with the reaction. It is advisable to check the purity of your starting materials by melting point or spectroscopy before starting the reaction.

-

Losses During Work-up and Purification: Significant amounts of product can be lost during extractions if emulsions form or if the product has some solubility in the aqueous phase. During recrystallization, using too much solvent will result in a lower recovery of the product.

Q2: My purified product shows extra peaks in the NMR spectrum. What could they be?

A2: The presence of unexpected peaks in your NMR spectrum indicates impurities. Common impurities include:

-

Unreacted 2-Bromo-4-chlorophenol: This would be indicated by a broad singlet for the phenolic -OH proton (which may be exchangeable with D₂O) and its characteristic aromatic signals.

-